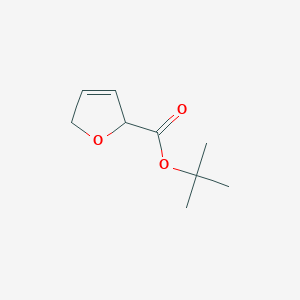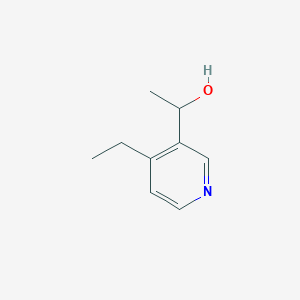
1-(4-Ethylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylpyridin-3-yl)ethanol is an organic compound with a molecular structure that includes a pyridine ring substituted with an ethyl group at the 4-position and an ethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired ethanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 1-(4-Ethylpyridin-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 1-(4-Ethylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(4-Ethylpyridin-3-yl)ethane.
Substitution: Formation of 1-(4-Ethylpyridin-3-yl)ethyl chloride.
科学的研究の応用
1-(4-Ethylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-(4-Ethylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The ethyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition.
類似化合物との比較
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Isopropylpyridin-3-yl)ethanol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(4-Ethylpyridin-3-yl)ethanol is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for various applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(4-ethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-5-10-6-9(8)7(2)11/h4-7,11H,3H2,1-2H3 |
InChIキー |
VHOPQULTRNOPDV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
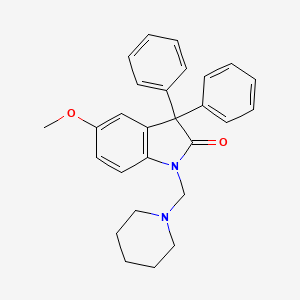
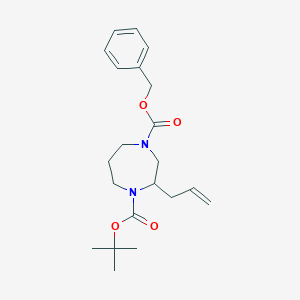
![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
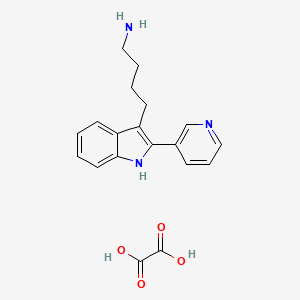

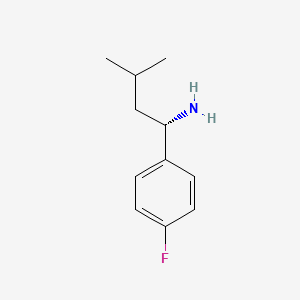

![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
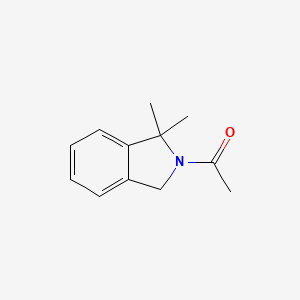
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
